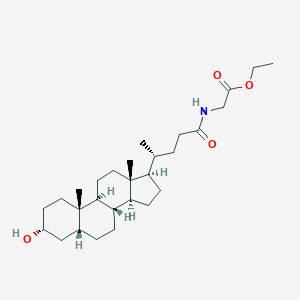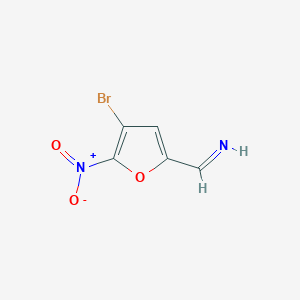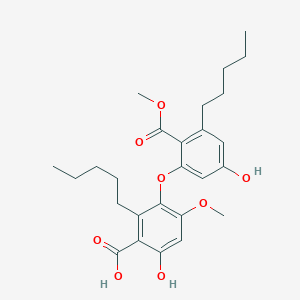
Epiphorellic acid 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiphorellic acid 1 is a natural product that has been isolated from the fungus Epichloe typhina. It is a member of the epipolythiodioxopiperazine (ETP) family of compounds, which have been shown to possess a range of biological activities. Epiphorellic acid 1 has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
科学的研究の応用
Discovery and Chemical Structure
Epiphorellic acid 1 was first identified in the lichen Cornicularia epiphorella, along with epiphorellic acid 2. These compounds are classified as diaryl ethers. The structure of epiphorellic acid 1 was established through spectroscopic evidence and chemical transformations, and its synthesis was later achieved using a biomimetic-type approach involving a Smiles rearrangement (Fiedler, Gambaro, Garbarino, & Quilhot, 1986) (Elix & Jenie, 1989).
Antimicrobial Properties
Epiphorellic acid has been studied for its antimicrobial properties. Specifically, it has been shown to inhibit the ATP hydrolytic activity of RecA protein from Escherichia coli, behaving as a non-competitive inhibitor for the ATP site and competitively binding the ssDNA binding site. This positions epiphorellic acid as a potential hit for developing more effective RecA inhibitors (Bellio et al., 2017).
Cancer Research
In the field of cancer research, epiphorellic acid 1 has been explored for its effects on prostate carcinoma cells. It, along with other lichen metabolites, has been shown to inhibit the growth of human prostate carcinoma DU-145 cells, inducing apoptotic death. This suggests a potential role for epiphorellic acid 1 in cancer treatment (Russo et al., 2006).
特性
CAS番号 |
101910-69-4 |
|---|---|
製品名 |
Epiphorellic acid 1 |
分子式 |
C26H34O8 |
分子量 |
474.5 g/mol |
IUPAC名 |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
InChIキー |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
正規SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
その他のCAS番号 |
101910-69-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




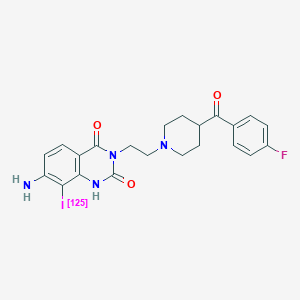
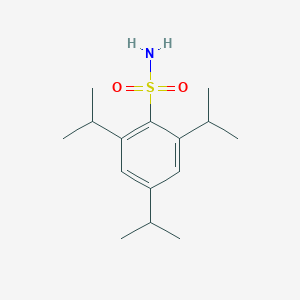
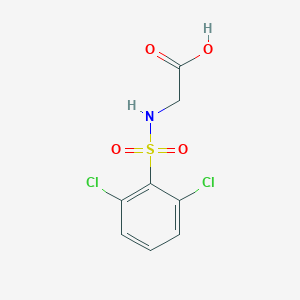
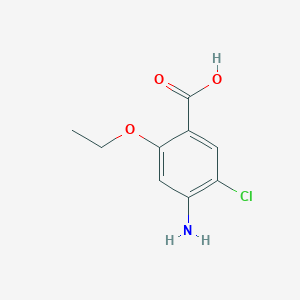
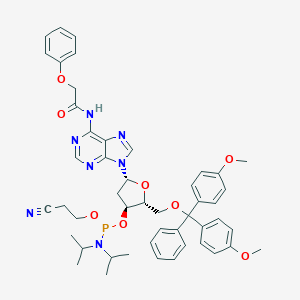
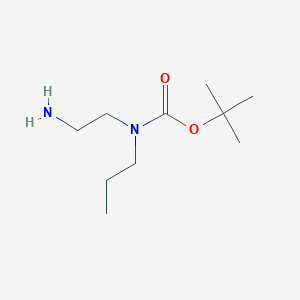
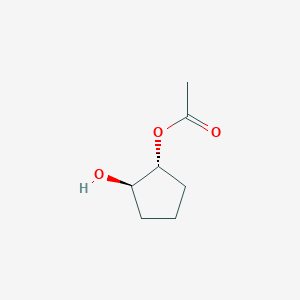


![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
